2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an imidazo[2,1-c][1,2,4]triazole core with a morpholinoethanone moiety and a methoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a hydrazine derivative with a suitable aldehyde or ketone can form the triazole ring.
Thioether Formation:
Morpholinoethanone Attachment: The final step involves the coupling of the morpholinoethanone moiety to the thioether-substituted triazole. This can be done using standard coupling reagents and conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, such as those using sodium borohydride, can reduce the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols).
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence cellular pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and imidazole-containing molecules:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal with a similar structure, known for its broad-spectrum activity.
Compared to these compounds, 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-24-14-4-2-13(3-5-14)21-6-7-22-16(21)18-19-17(22)26-12-15(23)20-8-10-25-11-9-20/h2-5H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPAVDKUKSKNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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